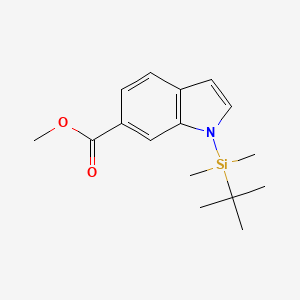

Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate

Description

Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate is a silyl-protected indole derivative featuring a tert-butyldimethylsilyl (TBS) group at the N1 position and a methyl ester at the C6 position. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex indole-based molecules, particularly in medicinal chemistry and materials science. The TBS group enhances steric protection of the indole nitrogen, improving stability during reactions involving electrophilic or oxidative conditions .

Properties

Molecular Formula |

C16H23NO2Si |

|---|---|

Molecular Weight |

289.44 g/mol |

IUPAC Name |

methyl 1-[tert-butyl(dimethyl)silyl]indole-6-carboxylate |

InChI |

InChI=1S/C16H23NO2Si/c1-16(2,3)20(5,6)17-10-9-12-7-8-13(11-14(12)17)15(18)19-4/h7-11H,1-6H3 |

InChI Key |

HUGMQXJIOFKOCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Biology: Indole derivatives are known for their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The TBDMS group is valuable in protecting hydroxyl groups during chemical synthesis, making this compound useful in industrial applications.

Mechanism of Action

The exact mechanism of action of Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The TBDMS group can influence the compound's solubility and stability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Spectroscopic Distinctions

- NMR Analysis: The TBS group in this compound generates distinct ¹H NMR signals for the tert-butyl protons at ~0.9–1.2 ppm and Si-CH3 at ~0.3–0.5 ppm, absent in Boc-protected analogs . Oxime-containing derivatives (e.g., tert-Butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate) show characteristic ¹H NMR peaks for the imine proton (CH=N-OH) near 8.0–8.5 ppm .

Mass Spectrometry : The molecular ion peak for this compound (m/z 307.48) is significantly higher than that of hydroxylated analogs (e.g., m/z 263.29 for tert-Butyl 6-hydroxy-1H-indole-1-carboxylate) due to the TBS group’s mass contribution .

Biological Activity

Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate (CAS: 1558048-86-4) is a synthetic compound derived from indole, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

General Information

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO2Si |

| Molecular Weight | 289.45 g/mol |

| CAS Number | 1558048-86-4 |

| Appearance | Yellow to colorless oil |

| Purity | >95% |

Antitumor Properties

Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain indole analogs can inhibit cancer cell proliferation through mechanisms such as G2/M checkpoint abrogation. In one study, various indole derivatives were tested for their ability to induce cytostatic effects on cancer cells, leading to enlarged cell sizes without causing cytotoxicity .

Table 1: G2/M Checkpoint Abrogation Activity

| Compound | Mitotic Index (%) |

|---|---|

| Control | 0 |

| AZD7762 | 75 |

| Compound 4a | 23.9 |

| Isogranulatimide | 17.2 |

The findings suggest that this compound may exhibit similar properties, potentially acting as a checkpoint abrogator in cancer therapy.

Antibacterial Activity

Indole derivatives have also been investigated for their antibacterial properties. A review highlighted the activity of various indole compounds against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (nM) |

|---|---|---|

| Compound A | E. coli | 200 |

| Compound B | S. aureus | 44 |

This suggests that this compound may also possess significant antibacterial properties, warranting further exploration.

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as kinases and other regulatory proteins involved in cell cycle progression and apoptosis. The presence of the tert-butyldimethylsilyl group may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.

Case Study 1: In Vitro Evaluation

A study conducted on various indole derivatives, including this compound, evaluated their effects on different cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation at low concentrations while maintaining selectivity towards cancer cells over normal cells .

Case Study 2: Antibacterial Testing

In another case study focusing on antibacterial efficacy, this compound was tested against multiple bacterial strains. The compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Chemical Reactions Analysis

Protection of Hydroxyl Group

The TBDMS group is introduced via silylation of the hydroxyl moiety. A typical protocol involves:

-

Reagents : TBDMSCl (2.5 g, 0.016 mol), imidazole (0.27 g, 0.055 mol)

-

Conditions : 0–5°C in dichloromethane, stirred at room temperature for 24 h .

-

Monitoring : TLC using 50% ethyl acetate/n-hexane (Rf 0.4) .

This step stabilizes the indole framework, preventing unwanted oxidation or side reactions during subsequent transformations.

Oxidation to Aromatic Indole

The tetrahydroindole intermediate is oxidized to the fully aromatic system using:

This step is critical for activating the indole core for further functionalization.

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using:

-

Reagent : Trimethyltin hydroxide (1.66 g)

This step enables subsequent coupling or derivatization reactions.

Key Reaction Table

| Reaction Type | Reagents/Conditions | Purpose | Monitoring Method |

|---|---|---|---|

| Hydroxyl protection | TBDMSCl, imidazole, DCM, 0–5°C → RT, 24 h | Introduce TBDMS group | TLC (Rf 0.4) |

| Oxidation | KMnO₄, THF, RT, 20 h | Convert tetrahydroindole to indole | TLC (Rf 0.5) |

| Saponification | Trimethyltin hydroxide, DCE, 110°C, 24 h | Hydrolyze ester to carboxylic acid | TLC (Rf 0.2) |

Stability and Reactivity

The TBDMS group enhances stability by:

-

Preventing hydrolysis of sensitive intermediates.

-

Directing regioselectivity during electrophilic substitutions.

The compound undergoes:

-

Hydrolysis under acidic conditions to regenerate the hydroxyl group.

-

Cross-coupling reactions (e.g., palladium-catalyzed), facilitated by the electron-rich indole core .

Characterization Techniques

-

1H NMR : Used to confirm the TBDMS group (δ 0.93–0.60 ppm for SiCH₃ groups) .

-

13C NMR : Identifies carbonyl groups (δ 149–135 ppm) and TBDMS carbons (δ 26.2 ppm) .

-

HRMS : Verifies molecular weight (e.g., C16H23NO2Si, 289.44 g/mol).

Research Findings

-

The TBDMS group is compatible with a wide range of solvents and reaction conditions, making it versatile for multi-step syntheses .

-

Saponification requires precise temperature control to avoid side reactions, as observed in the trimethyltin hydroxide step .

-

Cross-coupling reactions (e.g., palladium-catalyzed) are feasible but require optimized conditions to prevent decomposition .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl-1-(tert-butyldimethylsilyl)-1H-indole-6-carboxylate?

- Methodology : The synthesis involves silylation of methyl 1H-indole-6-carboxylate using tert-butylchlorodimethylsilane (TBDMSCl) in tetrahydrofuran (THF) under inert atmosphere. Key steps include:

- Activation of the indole nitrogen with NaH (3.0 equiv) at 0°C to form the reactive intermediate.

- Dropwise addition of TBDMSCl (1.6 equiv) in THF, followed by warming to room temperature and stirring for 12 hours.

- Purification via flash column chromatography (SiO₂, pentane:ethyl acetate 12:1) yields the product in 89% purity .

- Critical Parameters :

- Anhydrous conditions are essential to prevent hydrolysis of TBDMSCl.

- Excess NaH ensures complete deprotonation of the indole nitrogen.

Q. How is the structural integrity of the compound verified post-synthesis?

- Analytical Techniques :

- ¹H NMR : Key signals include δ 7.95 (d, J = 1.8 Hz, 1H, ArH), δ 7.39 (dd, J = 8.7, 1.8 Hz, 1H, ArH), and δ 0.91 (s, 9H, SiC(CH₃)₃), confirming silyl group incorporation .

- Chromatography : Retention factors (Rf) and HPLC purity (>97%) validate chemical homogeneity.

Q. What are the recommended storage conditions for this compound?

- Stability : Store at room temperature in airtight containers under inert gas (e.g., N₂ or Ar). Avoid prolonged exposure to moisture, as the TBDMS group is sensitive to hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for anticancer drug development?

- Methodology :

- Derivatization : The carboxylate and silyl groups serve as handles for functionalization. For example:

- Ester hydrolysis to generate carboxylic acid derivatives for coupling with bioactive moieties.

- Replacement of the TBDMS group with other protecting groups (e.g., Boc) to modulate steric and electronic effects.

- Biological Assays : Test derivatives against cancer cell lines (e.g., HS 578T, MCF-7) using GI₅₀ (50% growth inhibition) and IC₅₀ metrics. For instance, analogs with substituted benzyl groups showed GI₅₀ values as low as 0.97 µM .

Q. What strategies mitigate challenges in handling air-sensitive reagents during synthesis?

- Best Practices :

- Use Schlenk lines or gloveboxes for NaH and TBDMSCl handling.

- Pre-dry solvents (THF, Et₂O) over molecular sieves or via distillation.

- Monitor reaction progress using TLC or in-situ FTIR to minimize exposure to air .

Q. How does the TBDMS group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.